Methylnaltrexone, specifically the compound (17S)-Methylnaltrexone, is a medication primarily used to treat opioid-induced constipation without affecting the analgesic effects of opioids. It acts as a peripherally-acting μ-opioid receptor antagonist, meaning it selectively blocks the opioid receptors in the gastrointestinal tract while sparing those in the central nervous system. This unique mechanism allows it to alleviate constipation caused by opioid medications without precipitating withdrawal symptoms or diminishing pain relief.
Methylnaltrexone is classified as a quaternary ammonium compound, which restricts its ability to cross the blood-brain barrier due to its positive charge in solution. This characteristic distinguishes it from traditional opioid antagonists like naltrexone, which can affect both central and peripheral opioid receptors. The compound is commonly administered in the form of methylnaltrexone bromide and is marketed under the trade name Relistor.
The synthesis of Methylnaltrexone involves several steps that ensure the production of the desired stereoisomer, R-Methylnaltrexone. The process typically begins with naltrexone, where a hydroxyl protecting group is added to yield 3-O-protected-naltrexone. This intermediate is then methylated to produce 3-O-protected-R-Methylnaltrexone salt. Finally, the hydroxyl protecting group is removed to yield R-Methylnaltrexone. High-performance liquid chromatography (HPLC) is often employed to analyze and quantify the product and its intermediates during synthesis .
Methylnaltrexone has a complex molecular structure characterized by its chemical formula and an average molecular weight of approximately 356.441 g/mol. The IUPAC name for Methylnaltrexone is (1S,4R,5R,13R,17S)-4-(cyclopropylmethyl)-10,17-dihydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-ium . The compound's structure contributes significantly to its pharmacological properties.
Methylnaltrexone undergoes specific chemical reactions that are crucial for its therapeutic efficacy. As a quaternary ammonium compound, it does not readily cross lipid membranes, which limits its central nervous system activity. Its primary reaction involves binding to μ-opioid receptors in the gastrointestinal tract, where it competes with agonists like morphine or oxycodone. This competitive inhibition effectively reverses opioid-induced constipation while preserving analgesic effects elsewhere in the body .
The mechanism of action for Methylnaltrexone is centered on its role as a μ-opioid receptor antagonist. Unlike other opioids that activate these receptors leading to constipation, Methylnaltrexone blocks these receptors in peripheral tissues without affecting those in the brain. This selective antagonism prevents the constipating effects of opioids while allowing them to exert their pain-relieving properties effectively . Clinical studies have demonstrated that Methylnaltrexone can significantly reduce bowel movement times in patients receiving opioid therapy.
Methylnaltrexone presents several important physical and chemical properties:
Methylnaltrexone is primarily used in clinical settings for managing opioid-induced constipation in patients who are receiving palliative care or those undergoing treatment for chronic pain conditions. It has been demonstrated to improve bowel function without compromising analgesia, making it a valuable option for patients reliant on opioids for pain management . Additionally, ongoing research explores its potential applications beyond constipation management, including possible effects on other gastrointestinal disorders linked to opioid use.
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: